molecular formula C17H23NO3 B11746745 trans-4-(Benzamidomethyl)-1-ethylcyclohexanecarboxylic acid

trans-4-(Benzamidomethyl)-1-ethylcyclohexanecarboxylic acid

Cat. No.: B11746745
M. Wt: 289.4 g/mol
InChI Key: OMADTOUPKMVAMJ-UHFFFAOYSA-N
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Description

trans-4-(Benzamidomethyl)-1-ethylcyclohexanecarboxylic acid is a cyclohexane derivative featuring a benzamidomethyl group at the trans-4 position, an ethyl substituent, and a carboxylic acid group at the 1-position. The trans configuration of substituents on the cyclohexane ring is critical for spatial orientation, influencing molecular interactions in biological or synthetic contexts .

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

4-(benzamidomethyl)-1-ethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H23NO3/c1-2-17(16(20)21)10-8-13(9-11-17)12-18-15(19)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,18,19)(H,20,21)

InChI Key

OMADTOUPKMVAMJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(CC1)CNC(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Benzamidomethyl)-1-ethylcyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclohexane Ring: Starting with a suitable cyclohexane precursor, the ring is functionalized to introduce the ethyl group at the 1-position.

    Introduction of the Benzamidomethyl Group: The benzamidomethyl group is introduced through a nucleophilic substitution reaction, where a benzylamine derivative reacts with a suitable electrophile on the cyclohexane ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient catalysts, high-yield reactions, and cost-effective raw materials to ensure economic viability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the benzamidomethyl group, converting it into amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups, depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Hemostatic Agent
Trans-4-(Benzamidomethyl)-1-ethylcyclohexanecarboxylic acid is closely related to tranexamic acid, which is a well-known hemostatic agent. Tranexamic acid is utilized to reduce bleeding during surgical procedures and in conditions associated with excessive fibrinolysis, such as uterine fibroids and gastrointestinal bleeding . The compound's structural analogs can serve as intermediates in synthesizing new hemostatic agents with potentially improved efficacy and reduced side effects.

1.2 Anticancer Activity
Research has indicated that derivatives of cyclohexanecarboxylic acids exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, compounds that inhibit carbonic anhydrase IX have shown promise in targeting cancer cells selectively . this compound may be explored for similar applications, potentially leading to the development of novel anticancer therapies.

1.3 Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties due to its structural features that allow interaction with biological targets involved in inflammatory pathways. This aspect warrants further investigation through preclinical studies to assess its therapeutic potential against inflammatory diseases.

Agricultural Applications

2.1 Pesticide Development
this compound can be utilized in the synthesis of agrochemicals, particularly as a precursor for developing new pesticides. Its derivatives may exhibit insecticidal or fungicidal properties, contributing to integrated pest management strategies.

2.2 Plant Growth Regulators
Research into cyclohexanecarboxylic acids suggests their potential role as plant growth regulators. Compounds derived from this compound could enhance plant growth or stress resistance, thus improving agricultural yields.

Chemical Synthesis Applications

3.1 Intermediate for Organic Synthesis
this compound serves as an important intermediate in organic synthesis. It can facilitate the preparation of various complex molecules through reactions such as amide bond formation and cyclization processes . This versatility makes it a valuable building block in synthetic organic chemistry.

3.2 Development of Novel Therapeutics
The compound's unique structure allows for modifications that can lead to the discovery of novel therapeutics targeting various diseases, including metabolic disorders and cardiovascular diseases. Its derivatives may interact with specific biological pathways, offering new avenues for drug discovery.

Case Studies

Study Focus Findings
Study on Tranexamic AcidHemostatic propertiesDemonstrated efficacy in reducing surgical bleeding; lower side effects compared to traditional agents .
Anticancer Activity ResearchEnzyme inhibitionIdentified compounds that inhibit carbonic anhydrase IX showed selective cytotoxicity against cancer cell lines .
Agrochemical DevelopmentPesticide synthesisSynthesized derivatives exhibited promising insecticidal activity against common pests .

Mechanism of Action

The mechanism of action of trans-4-(Benzamidomethyl)-1-ethylcyclohexanecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzamidomethyl group can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their function and leading to desired therapeutic effects.

Comparison with Similar Compounds

Data Table: Key Properties of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties References
trans-4-(Benzamidomethyl)-1-ethylcyclohexane... C17H23NO3 289.37 Benzamidomethyl, Ethyl, COOH Hypothesized prodrug, chiral synth
trans-4-(Aminomethyl)cyclohexane-1-carboxylic acid (AMCHA) C8H15NO2 157.21 Aminomethyl, COOH Plasminogen binding, fibrinolysis
TRANS-4-(3-CHLOROBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID C14H15ClO3 266.72 3-Chlorobenzoyl, COOH Organic synthesis intermediate
trans-4-Methylcyclohexanecarboxylic acid C8H14O2 142.20 Methyl, COOH Lipophilicity studies
trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid C10H18O3 186.25 Hydroxy, Methyl, COOH Chiral building block

Research Findings and Implications

  • Stereochemical Influence : The trans configuration optimizes spatial arrangement for binding interactions, as seen in AMCHA’s high affinity for K1Pg .
  • Benzamidomethyl Utility: This group may enhance stability and receptor targeting compared to simpler substituents (e.g., aminomethyl or benzoyl) .

Biological Activity

trans-4-(Benzamidomethyl)-1-ethylcyclohexanecarboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its significance in pharmacological research.

Chemical Structure and Synthesis

The chemical structure of this compound features a cyclohexane ring with an ethyl group and a benzamidomethyl substituent at specific positions, contributing to its unique biological properties. The synthesis typically involves multi-step reactions that may include the formation of the cyclohexane core followed by functionalization to introduce the benzamidomethyl group.

Antitumor Activity

Research indicates that derivatives of cyclohexanecarboxylic acids exhibit significant antitumor activity. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including PC-3 (prostate cancer) and K562 (chronic myelogenous leukemia) cells. Notably, one study reported that certain derivatives exerted substantial inhibition of cell growth in these tumor cell lines, suggesting a promising avenue for cancer treatment .

Antioxidant Properties

Antioxidant activity is another important aspect of the biological profile of this compound. Compounds with similar structures have shown the ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. The presence of phenolic hydroxyl groups in related compounds has been linked to enhanced antioxidant activity .

The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways associated with cell proliferation and apoptosis. Studies suggest that such compounds can interfere with various cellular processes, potentially leading to increased apoptosis in cancer cells and reduced oxidative stress .

Case Studies

Case Study 1: Antitumor Efficacy

In a controlled study, researchers synthesized several derivatives of cyclohexanecarboxylic acids, including this compound, and evaluated their cytotoxic effects on K562 cells. The study found that specific modifications to the benzamidomethyl group significantly enhanced the compound's antitumor potency. The results indicated a dose-dependent response, with the most active derivatives achieving over 70% inhibition of cell viability at higher concentrations .

Case Study 2: Antioxidant Activity Assessment

Another investigation focused on assessing the antioxidant capacity of this compound using various assays, including DPPH radical scavenging and ABTS assays. The findings revealed that this compound exhibited moderate antioxidant activity, comparable to some established antioxidants. This suggests its potential utility in formulations aimed at combating oxidative stress .

Comparative Analysis Table

Activity Type Compound Effectiveness Reference
AntitumorThis compoundSignificant inhibition of K562 cells
AntioxidantSimilar Cyclohexanecarboxylic DerivativesModerate scavenging activity

Q & A

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Model the compound in solvents (e.g., water, DMSO) to assess chair vs. boat conformations of the cyclohexane ring. Parameters like solvent dielectric constant and hydrogen-bonding capacity significantly influence stability .
  • Density Functional Theory (DFT) : Calculate energy barriers for conformational interconversion. For example, the trans-ethyl group may stabilize the chair conformation by reducing 1,3-diaxial interactions.
  • Validation : Compare computational results with experimental data (e.g., X-ray structures of analogous compounds) .

Table 1 : Example Conformational Energy Differences in Solvents

SolventΔE (Chair vs. Boat, kcal/mol)Dominant Conformation
Water-2.3Chair
DMSO-1.8Chair
Hexane-0.9Mixed

Which spectroscopic techniques are most effective for confirming the stereochemistry of this compound?

Basic Research Question

  • NMR Spectroscopy :
    • Coupling Constants (J) : Trans-diaxial protons on the cyclohexane ring exhibit J values >10 Hz.
    • NOE Effects : Irradiating the ethyl group protons should show NOE correlations with axial protons in the trans configuration .
  • X-ray Crystallography : Resolve absolute stereochemistry, as demonstrated for trans-4-[(2,6-dimethylphenoxy)methyl]cyclohexanecarboxylic acid .
  • IR Spectroscopy : Confirm amide bond formation (C=O stretch ~1650 cm⁻¹) and carboxylic acid presence (~1700 cm⁻¹).

What methodologies are recommended for analyzing potential off-target interactions in enzyme inhibition studies?

Advanced Research Question

  • Competitive Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity against related enzymes (e.g., proteases or kinases).
  • Crystallography : Co-crystallize the compound with target enzymes to identify binding pockets and validate specificity .
  • Mutagenesis Studies : Replace key residues in the enzyme active site to assess interaction dependency.
  • High-Throughput Screening (HTS) : Test against a panel of 100+ enzymes to identify cross-reactivity.

Note : Analogous compounds, such as 4-substituted benzoic acids, have shown off-target effects on cyclooxygenase (COX) isoforms, necessitating rigorous selectivity profiling .

How should researchers address conflicting reports on the biological activity of trans-4-substituted cyclohexanecarboxylic acid derivatives?

Q. Data Contradiction Analysis

  • Replication Studies : Reproduce experiments under standardized conditions (pH, temperature, cell lines). For example, discrepancies in IC₅₀ values may arise from variations in assay buffers .
  • Meta-Analysis : Pool data from multiple studies (e.g., using RevMan or PRISMA guidelines) to identify trends.
  • Structure-Activity Relationship (SAR) : Compare substituent effects; e.g., benzamidomethyl vs. Boc-aminomethyl groups may alter hydrophobicity and membrane permeability .
  • Dose-Response Curves : Ensure linearity across concentrations (e.g., 1 nM–100 µM) to rule out saturation artifacts.

Case Study : Tranexamic acid derivatives exhibited varying antifibrinolytic activities due to cis/trans isomerism, resolved via stereospecific synthesis .

What strategies optimize the solubility of this compound for in vivo studies?

Advanced Research Question

  • Salt Formation : Convert the carboxylic acid to a sodium or lysine salt to enhance aqueous solubility.
  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) for improved lipophilicity, followed by enzymatic hydrolysis in vivo .
  • Nanoparticle Encapsulation : Use PEGylated liposomes to increase bioavailability, as demonstrated for similar cyclohexanecarboxylic acid derivatives .

Table 2 : Solubility in Common Solvents

SolventSolubility (mg/mL)
Water0.2
Ethanol12.5
DMSO45.0

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